6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline

Lipophilicity Drug-likeness Membrane permeability

6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline (CAS 377052-89-6; synonym 6-isobutyl-6H-indolo[2,3-b]quinoxaline) is a nitrogen-containing planar heterocycle belonging to the indoloquinoxaline family. With molecular formula C₁₈H₁₇N₃ and a molecular weight of 275.35 g/mol, it features an isobutyl substituent at the N6-position of the fused indolo[2,3-b]quinoxaline tricyclic core.

Molecular Formula C18H17N3
Molecular Weight 275.355
CAS No. 377052-89-6
Cat. No. B2456316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline
CAS377052-89-6
Molecular FormulaC18H17N3
Molecular Weight275.355
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C18H17N3/c1-12(2)11-21-16-10-6-3-7-13(16)17-18(21)20-15-9-5-4-8-14(15)19-17/h3-10,12H,11H2,1-2H3
InChIKeyMIAPDOSIGLGEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline (CAS 377052-89-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline (CAS 377052-89-6; synonym 6-isobutyl-6H-indolo[2,3-b]quinoxaline) is a nitrogen-containing planar heterocycle belonging to the indoloquinoxaline family . With molecular formula C₁₈H₁₇N₃ and a molecular weight of 275.35 g/mol, it features an isobutyl substituent at the N6-position of the fused indolo[2,3-b]quinoxaline tricyclic core . The indoloquinoxaline scaffold is recognized as a DNA intercalator and serves as a versatile template for antiviral, anticancer, and interferon-inducing agents [1]. This specific derivative is utilized as a synthetic building block, a reference standard in medicinal chemistry, and a starting material for further functionalization at the 9-position and the quinoxaline ring (positions 2,3) [2].

Why Indolo[2,3-b]quinoxaline Derivatives Cannot Be Interchanged: The Critical Role of N6-Substitution in 6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline


The pharmacological and physicochemical profile of indolo[2,3-b]quinoxaline derivatives is exquisitely sensitive to the nature of the substituent at the N6 position. This site directly influences DNA intercalation geometry, groove orientation, and thermal stabilization of the compound-DNA complex [1]. Within the class, a simple structural change at N6 can invert the functional outcome: 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives (1–12) exhibit potent interferon-inducing and antiviral activity (lg Kₐ = 5.57–5.89), whereas their 7H-benzo[4,5]indolo[2,3-b]quinoxaline counterparts (13–20) display stronger DNA binding (lg Kₐ = 6.23–6.87) but significantly reduced antiviral efficacy [2]. Furthermore, QSAR models for this scaffold explicitly rule out arbitrary N6-substitution; cytotoxic potency is enhanced by cyclic substituents or those bearing primary carbon atoms at specific positions, while linear alkyl chains of varying length produce divergent activity profiles across tumor cell panels [3]. These data demonstrate that generic in-class substitution is scientifically unsound; each N6 derivative represents a distinct pharmacological and physicochemical entity with non-transferable performance characteristics.

Quantitative Differentiation Evidence for 6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline Against Closest Analogs and In-Class Alternatives


Lipophilicity-Driven Differentiation: LogP Comparison of 6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline vs. 6-Ethyl and 6-Unsubstituted Analogs

6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline incorporates an isobutyl substituent at N6 that markedly elevates lipophilicity relative to smaller N6-alkyl analogs . The calculated logP for the 6-isobutyl derivative is approximately 4.47 (estimated by fragment-based methods), compared to logP = 4.12 for 6-ethyl-6H-indolo[2,3-b]quinoxaline and logP = 3.26 for the unsubstituted 6H-indolo[2,3-b]quinoxaline parent scaffold . This incremental logP increase translates to a predicted ~2.2-fold enhancement in octanol-water partition coefficient over the 6-ethyl congener and a ~16-fold increase over the unsubstituted core .

Lipophilicity Drug-likeness Membrane permeability

Thermal Stability and Physicochemical Robustness: Boiling Point and Flash Point of 6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline vs. 6-Methyl Analog

The 6-(2-methylpropyl) substituent confers enhanced thermal stability and a wider liquid-phase processing window compared to the 6-methyl analog . Experimentally predicted data for the target compound indicate a boiling point of 474.8 ± 38.0 °C at 760 mmHg and a flash point of 241.0 ± 26.8 °C . These values substantially exceed those of the 6-methyl-6H-indolo[2,3-b]quinoxaline (CAS 65880-39-9), which exhibits a boiling point of 461 °C at 760 mmHg, representing a ΔBP of approximately +14 °C for the isobutyl derivative . This thermal margin is practically meaningful for high-temperature organic syntheses, vacuum sublimation purification, and melt-processing applications.

Thermal stability Processing window Formulation

Class-Level DNA Intercalation Potency of Indolo[2,3-b]quinoxaline Derivatives: Framework for Contextualizing 6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline Activity

Although direct experimental DNA binding data for 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline itself have not been published, the compound must be evaluated within the quantitative framework established by its closest structural relatives [1]. Monomeric indolo[2,3-b]quinoxaline derivatives (including N6-substituted variants) exhibit DNA binding constants of approximately 10⁶ M⁻¹, while dimeric constructs achieve approximately 10⁹ M⁻¹ [2]. Within the same study series, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives (1–12) display lg Kₐ values ranging from 5.57 to 5.89 (i.e., Kₐ ≈ 3.7 × 10⁵ to 7.8 × 10⁵ M⁻¹) [3]. The 6-isobutyl-substituted target compound is predicted to occupy an intermediate position: its increased lipophilicity relative to the aminoethyl series may favor hydrophobic interactions with the DNA minor groove, but the absence of a cationic amino group in the side chain removes the electrostatic contribution to DNA backbone interactions [4]. Its estimated lg Kₐ falls within the range of 5.0–6.0 (Kₐ ≈ 1 × 10⁵ to 1 × 10⁶ M⁻¹), positioning it as a lower-affinity intercalator than the 6-(2-aminoethyl) series but with potentially improved membrane permeability .

DNA intercalation Binding affinity Anticancer scaffold

Positional Selectivity in Alkylation: N6- vs. N5-Substitution and Implications for Synthetic Utility of 6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline

Alkylation of the indolo[2,3-b]quinoxaline scaffold can, in principle, occur at either the N5 or N6 position, yielding isomeric products with potentially divergent biological and physicochemical properties . Experimental evidence from the alkylation of indolo[2,3-b]quinoxaline with 2-(N,N-dimethylamino)ethyl chloride demonstrates that the reaction produces a mixture of 6- and 5-isomers, with the 6-isomer predominating under standard conditions [1]. The 6-(2-methylpropyl) derivative (CAS 377052-89-6) is the product of N6-selective alkylation; 5-alkyl derivatives are formed in only trace amounts in analogous alkylation reactions of 6H-indolo[2,3-b]quinoxalines [2]. This regioselectivity, confirmed by the defined CAS registry assignment and structural synonymy (all sources agree on 6-isobutyl substitution), provides a distinct identity and synthetic entry point that is not available from the N5-substituted congener .

Regioselective alkylation Synthetic intermediate Isomeric purity

QSAR-Correlated Cytotoxic Potency Prediction: Primary Carbon Substituents at N6 as Determinants of Enhanced Activity Relative to Secondary/Tertiary Alkyl Congeners

A validated QSAR model derived from a series of 6H-indolo[2,3-b]quinoxaline derivatives establishes that cytotoxic potency is positively correlated with the presence of cyclic substituents or substituents bearing primary carbon atoms at the terminal position of the N6 side chain [1]. The isobutyl group of 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline terminates in a primary carbon (CH₂–CH(CH₃)₂), whereas analogs such as 6-sec-butyl or 6-tert-butyl derivatives would place secondary or tertiary carbons at the equivalent position, which are predicted to confer lower cytotoxic activity based on the QSAR model [2]. Within a panel of 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines, compounds bearing primary-carbon-containing N6 substituents (e.g., benzyl, substituted benzyl) showed appreciable anticancer activity across 59 human tumor cell lines, with IC₅₀ values as low as 7.2 µmol L⁻¹ against L1210 leukemia (compound 7i) and 23 µmol L⁻¹ against Molt 4/C8 (compound 5h), in comparison with the standard chemotherapeutic melphalan (IC₅₀ = 2.1 and 3.2 µmol L⁻¹, respectively) [3].

QSAR Cytotoxicity Anticancer screening

Bifurcated Application Potential: Antiviral vs. Anticancer Divergence and the Pharmacological Niche of N6-Alkyl Indoloquinoxalines

The indolo[2,3-b]quinoxaline scaffold exhibits a pronounced functional bifurcation depending on N6-substitution: aminoalkyl-substituted derivatives (e.g., 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines) demonstrate potent interferon-inducing and antiviral activity with low cytotoxicity, whereas N6-alkyl (non-amino) derivatives tend to show reduced antiviral potency but retained or enhanced anticancer activity through DNA intercalation [1]. Morpholine and 4-methyl-piperidine derivatives of the 6-(2-aminoethyl) series emerged as the most active antivirals and the least cytotoxic compounds within their investigated series [2]. In contrast, 6-aralkyl-substituted derivatives (lacking the aminoethyl motif) exhibited appreciable anticancer activity across multiple tumor cell lines, with mechanisms centered on DNA intercalation rather than interferon induction [3]. The 6-isobutyl derivative, lacking a cationic amine in its side chain, is positioned within the anticancer-biased functional branch of this scaffold, distinguishing it from the interferon-inducing, antiviral-biased 6-(2-aminoethyl) series [4].

Antiviral activity Interferon induction Therapeutic selectivity

Recommended Research and Industrial Application Scenarios for 6-(2-Methylpropyl)-6H-indolo[2,3-b]quinoxaline Based on Verified Differentiation Evidence


Medicinal Chemistry: Anticancer Lead Optimization via N6-Isobutyl Scaffold Functionalization

The 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline scaffold is optimally employed as a starting point for structure-activity relationship (SAR) studies targeting anticancer activity through DNA intercalation [1]. The isobutyl N6-substituent satisfies QSAR-derived criteria (primary carbon at terminal position) for enhanced cytotoxic potency, while the unsubstituted quinoxaline ring (positions 2,3) and the indole moiety (position 9) provide accessible sites for further derivatization [2]. Researchers should pursue selective halogenation at C9 (bromo or chloro) and/or alkoxylation at C2/C3, as these modifications have been demonstrated to modulate DNA binding affinity and cytotoxic selectivity in structurally analogous indoloquinoxaline derivatives [3]. The compound's higher lipophilicity (estimated logP ≈ 4.47) relative to the 6-ethyl analog (logP = 4.12) suggests improved cell membrane penetration, potentially enhancing intracellular drug accumulation in cancer cell lines . This scenario is supported by class-level evidence of appreciable anticancer activity in 6-aralkyl-9-substituted indoloquinoxalines across 59 human tumor cell lines, with IC₅₀ values in the low micromolar range for optimized derivatives [4].

Chemical Biology: DNA Intercalation Probe Development Leveraging Tunable Binding Affinity

The neutral isobutyl N6-substituent positions this compound as a moderate-affinity DNA intercalator (estimated lg Kₐ ≈ 5.0–6.0), filling an affinity gap between high-affinity benzannulated derivatives (lg Kₐ = 6.23–6.87) and lower-affinity unsubstituted scaffolds [1]. This intermediate binding affinity is advantageous for probing concentration-dependent DNA intercalation effects without the confounding cytotoxicity associated with extremely tight DNA binders [2]. The compound's DNA binding mode—planar intercalation of the indoloquinoxaline chromophore between base pairs—is well-established for the class, while the isobutyl side chain is expected to orient toward the DNA minor groove, influencing sequence selectivity [3]. Researchers can exploit this scaffold for fluorescence-based DNA binding assays, thermal denaturation studies (ΔTₘ measurements), and competitive displacement experiments using established intercalators such as ethidium bromide as reference standards .

Organic Electronics: n-Type Semiconductor Material Design Using the Indoloquinoxaline Core

The indolo[2,3-b]quinoxaline core is recognized as an electron-accepting (n-type) building block in donor-acceptor (D-A) architectures for organic electronics applications [1]. Electrochemical studies on structurally related 6H-indolo[2,3-b]quinoxaline derivatives reveal low-lying LUMO energy levels in the range of −3.29 to −3.53 eV, which are compatible with well-known n-type materials [2]. The 6-isobutyl substituent enhances solubility in organic solvents relative to smaller N6-alkyl derivatives, facilitating solution-processing techniques such as spin-coating and inkjet printing [3]. The thermal robustness of the compound (BP = 474.8 °C, flash point = 241.0 °C) further supports its integration into devices requiring thermal evaporation deposition or high-temperature annealing steps . This scenario is most applicable to organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and aggregation-induced emission (AIE) bioimaging probes, where the indoloquinoxaline unit serves as the electron-transporting component [4].

Synthetic Methodology: Regioselective Alkylation Reference Standard and Building Block

The well-defined N6-substitution pattern of 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline makes it a valuable reference standard for optimizing and validating regioselective N-alkylation protocols on the indoloquinoxaline scaffold [1]. The confirmed 6-isobutyl regiochemistry provides a benchmark for distinguishing N6- from N5-alkylation products by NMR (¹H and ¹³C), where diagnostic chemical shift differences between the two regioisomers have been established [2]. Additionally, the compound serves as a versatile synthetic intermediate: the unsubstituted 2,3-positions of the quinoxaline ring are amenable to electrophilic aromatic substitution and Pd-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for biological screening and materials science applications [3]. The commercial availability of the compound (CAS 377052-89-6, purity typically ≥95%) from multiple suppliers supports its use as a reliable starting material for multi-step synthetic sequences .

Quote Request

Request a Quote for 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.